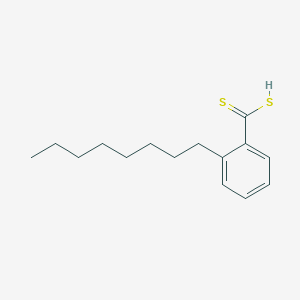
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate involves several steps. One common method includes the esterification of 9-chloro-10-(2-hydroxyethoxy)octadecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with proteins and enzymes, altering their activity. The chlorine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can be compared with similar compounds such as:
Methyl 9-chloro-10-(2-methoxyethoxy)octadecanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 9-chloro-10-(2-ethoxyethoxy)octadecanoate: Similar structure but with an ethoxy group instead of a hydroxyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups.
Propiedades
Número CAS |
918890-72-9 |
|---|---|
Fórmula molecular |
C21H41ClO4 |
Peso molecular |
393.0 g/mol |
Nombre IUPAC |
methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate |
InChI |
InChI=1S/C21H41ClO4/c1-3-4-5-6-9-12-15-20(26-18-17-23)19(22)14-11-8-7-10-13-16-21(24)25-2/h19-20,23H,3-18H2,1-2H3 |
Clave InChI |
SXKWYEFJWWAPNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)OC)Cl)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)



![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)



![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)

